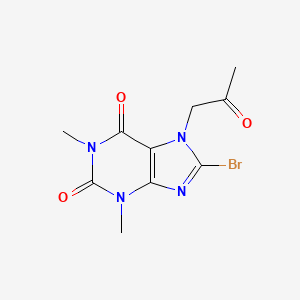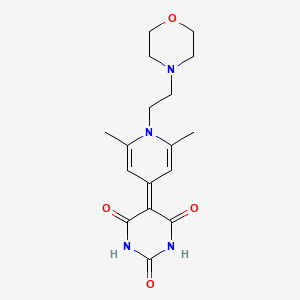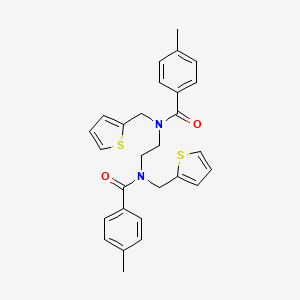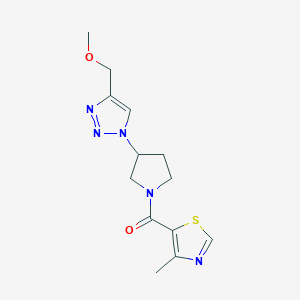![molecular formula C15H14ClNO2 B2696185 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 386759-67-7](/img/structure/B2696185.png)
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H14ClNO2 and a molecular weight of 275.73 .
Molecular Structure Analysis
The N1—C8 bond in the title compound is the same length within standard uncertainties as those in the structures of 2-[(E)-(5-chloro-2-methylphenyl)iminomethyl]-4-methylphenol .Physical And Chemical Properties Analysis
The melting point temperature of the Schiff base was found to be 138℃, while the decomposition temperature of the Cu (II) complex was found to be 209℃ . Both the Schiff base and the corresponding Cu (II) complex were found to be soluble in some organic solvents but Cu (II) was insoluble in diethylether and n-hexane .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Characterization : The compound has been synthesized and characterized by various methods including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. It's noted for its successful synthesis and detailed characterization (Demircioğlu, 2021).
Theoretical and Experimental Investigations
- Tautomerism and Spectroscopic Properties : Investigations into the molecular structure and spectroscopic properties of related compounds, focusing on enol-keto tautomerism and spectroscopic properties using various methods such as X-ray diffraction, FT-IR, and UV–vis spectroscopy (Demircioğlu et al., 2014).
Application in Luminescence and Electrical Conductivity
- Copper(II) Complexes : Novel copper(II) complexes of tridentate ligands, including derivatives of this compound, have been synthesized. These complexes have been characterized and studied for their luminescence and electrical conductivity properties (Gonul et al., 2018).
Corrosion Inhibition
- Steel Corrosion Inhibitors : Schiff base compounds with increasing complexity, related to this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. They demonstrate substantial efficiency as mixed-type inhibitors (Küstü et al., 2007).
Optoelectronic Properties and Bioactivity
- Optoelectronic Properties and Bioactivity : Imines derived from similar compounds have been synthesized and analyzed for their optoelectronic properties and potential bioactivity. These studies involve X-ray diffraction, computational methods, and investigation into their interaction with crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Multinuclear Zinc(II) Complexes
- Zinc(II) Complexes Formation : Studies on the reaction of this compound with zinc(II) chloride in basic conditions, leading to the formation of multinuclear zinc(II) complexes. These complexes have been characterized and their structures determined by single-crystal X-ray diffraction analysis (Constable et al., 2012).
Schiff Base Derivatives
Properties of Schiff Base Derivatives : Schiff base derivatives of this compound have been investigated for their mesomorphic properties, phase transitions, and molecular structures using various spectroscopic methods and computational investigations (Alamro et al., 2021).
Antibacterial and Antioxidant Activities : Various Schiff base derivatives, including those similar to this compound, have been synthesized and evaluated for their antibacterial and antioxidant activities. The studies involved elemental analysis, IR, UV, NMR spectroscopy, and screening against multi-drug resistance organisms (Oloyede-Akinsulere et al., 2018).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTFOWOFUYHTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)
![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)



![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2696114.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696117.png)
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine](/img/structure/B2696118.png)

![1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2696120.png)
![2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid](/img/structure/B2696122.png)

